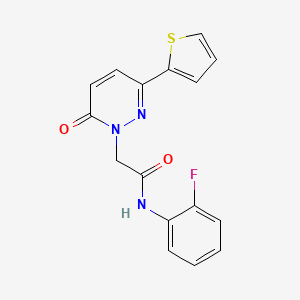

N-(2-fluorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

Description

N-(2-fluorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide is a pyridazine-based acetamide derivative characterized by a thiophen-2-yl substituent at the 3-position of the pyridazinone ring and a 2-fluorophenyl group attached via an acetamide linkage. The 2-fluorophenyl group enhances metabolic stability and modulates lipophilicity, while the thiophen-2-yl substituent may influence aromatic interactions in receptor binding.

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2S/c17-11-4-1-2-5-12(11)18-15(21)10-20-16(22)8-7-13(19-20)14-6-3-9-23-14/h1-9H,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAWXBUSVFOAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated pyridazinone derivative in the presence of a palladium catalyst.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene ring.

Reduction: Reduction reactions can target the carbonyl group in the pyridazinone moiety, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.

Industry: Used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogous Compounds

The following table summarizes key structural features and inferred pharmacological properties of the target compound and its analogs:

Key Structural Variations and Implications

Pyridazine Ring Substitutions

- Thiophen-2-yl (Target Compound) : The aromatic thiophene may enhance π-π stacking in receptor binding compared to bulkier groups like 4-methoxybenzyl () but could reduce solubility due to hydrophobicity.

- 4-Fluorophenyl () : Aromatic fluorophenyl substitution at the pyridazine 3-position may alter electronic distribution, affecting binding affinity to FPR2.

Acetamide Substituents

Pharmacological Insights from Analogous Compounds

- FPR2 Agonism (): Pyridazinone derivatives with 4-methoxybenzyl substituents exhibit high FPR2 selectivity and potency. The target compound’s thiophen-2-yl group may mimic these interactions but requires empirical validation.

- Anti-Cancer Activity (): Acetamide derivatives with morpholinyl or piperidinyl groups show efficacy against cancer cell lines.

- Synthesis Considerations : and highlight coupling reactions (e.g., nucleophilic substitution, amidation) as common synthetic routes for such acetamides, suggesting feasible scalability for the target compound.

Biological Activity

N-(2-fluorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C13H10FN3OS

- Molecular Weight : 273.30 g/mol

Structural Characteristics

The structure consists of:

- A 2-fluorophenyl moiety, which enhances its biological activity.

- A pyridazinone core, which is often associated with pharmacological effects.

- A thiophene ring , contributing to its unique electronic properties.

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibitory action against specific enzymes.

α-L-Fucosidase Inhibition

Research indicates that derivatives of similar structures exhibit potent inhibition of α-L-fucosidases, which are critical in glycoprotein metabolism. For instance, a related compound demonstrated an IC50 value of 0.0079 μM against human lysosomal α-L-fucosidase, showcasing significant potency due to the presence of a fluorine atom on the phenyl ring .

Structure-Activity Relationship (SAR)

The addition of a fluoro group has been shown to enhance the potency and selectivity of compounds targeting α-L-fucosidases. In contrast, multiple fluoro substitutions can lead to decreased activity. This insight is crucial for designing new inhibitors with improved efficacy against fucosidosis and other glycosylation disorders .

Therapeutic Applications

Given its potent inhibitory effects on α-L-fucosidases, this compound shows promise for therapeutic applications in treating genetic deficiency disorders related to fucosidosis. The compound's ability to occupy the active site of the enzyme suggests potential for developing targeted therapies .

Study 1: Inhibition Potency Analysis

A study conducted on various derivatives revealed that N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide displayed enhanced inhibition compared to its parent compound. The findings are summarized in the table below:

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| N-(2-Fluorophenyl)-2β-deoxyfuconojirimycin | 0.0079 | High |

| Original 1-deoxyfuconojirimycin | 0.144 | Moderate |

This data indicates that modifications to the phenyl ring significantly impact enzyme inhibition efficacy.

Study 2: Pharmacokinetic Properties

In another investigation, pharmacokinetic properties were assessed to understand absorption, distribution, metabolism, and excretion (ADME) profiles. The results indicated favorable characteristics for oral bioavailability and metabolic stability, making it a candidate for further development in clinical settings.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-fluorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with substitution and condensation steps. Key considerations include:

- Substitution Reactions : Use of 2-fluorophenylamine as a starting material, reacting with activated pyridazinone intermediates under alkaline conditions to form the acetamide backbone .

- Condensation : Coupling the thiophene-substituted pyridazine moiety with the fluorophenyl-acetamide group using condensing agents like EDCI or DCC in aprotic solvents (e.g., DMF or THF) .

- Temperature Control : Maintaining 60–80°C to optimize yield while minimizing side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pure product .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR are used to verify the fluorophenyl, thiophene, and pyridazine moieties. Key signals include aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyls (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 385.5 for CHFNOS) .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. To address this:

- Dose-Response Studies : Perform IC/MIC assays across multiple cell lines (e.g., HCT-116 for cancer, S. aureus for antimicrobial activity) to establish specificity .

- Structural Analog Comparison : Compare activity with derivatives lacking the thiophene or fluorophenyl groups to identify critical pharmacophores .

- Mechanistic Profiling : Use kinase inhibition assays or transcriptomics to identify target pathways (e.g., EGFR or DNA gyrase inhibition) .

Q. What methodologies are recommended for determining the crystal structure of this compound using X-ray diffraction?

- Methodological Answer :

- Crystallization : Slow evaporation from DMSO/ethanol (1:3) at 4°C to obtain single crystals .

- Data Collection : Use a synchrotron source (λ = 0.710–0.980 Å) for high-resolution data.

- Refinement : SHELX software (SHELXL-2018) for structure solution and refinement. Key parameters include R-factor (<0.05) and data-to-parameter ratios (>10:1) .

- Validation : Check for hydrogen bonding (e.g., N–H···O interactions) and π-π stacking between thiophene and fluorophenyl groups .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity) and bioavailability scores. The compound’s logP (~2.8) suggests moderate permeability .

- Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., COX-2 or tubulin), guiding substitutions to improve binding affinity .

- Metabolic Stability : CYP450 isoform inhibition assays (e.g., CYP3A4) paired with in silico metabolism simulations (e.g., MetaSite) predict metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.